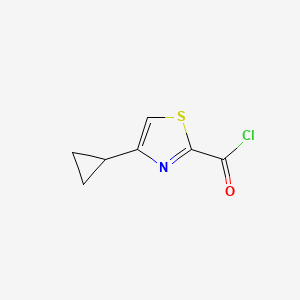

4-Cyclopropyl-thiazole-2-carbonyl chloride

Description

BenchChem offers high-quality 4-Cyclopropyl-thiazole-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-thiazole-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopropyl-1,3-thiazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c8-6(10)7-9-5(3-11-7)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCMPZCXGSCXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Cyclopropyl-thiazole-2-carbonyl chloride chemical structure and properties

Executive Summary

4-Cyclopropyl-1,3-thiazole-2-carbonyl chloride is a high-value heterocyclic building block employed in the synthesis of pharmaceutical agents. Characterized by the fusion of a lipophilic cyclopropyl moiety with an electron-deficient thiazole ring, this acyl chloride serves as a critical electrophile for introducing the 4-cyclopropylthiazole-2-carbonyl pharmacophore. This motif is increasingly prevalent in drug discovery programs targeting P2X7 receptors, kinase pathways, and metabolic enzymes due to its ability to modulate steric bulk and improve metabolic stability compared to varying alkyl chains.

This guide details the structural properties, synthetic pathways, and handling protocols for this compound, designed for medicinal chemists and process engineers.

Chemical Profile and Properties[1][2][3][4][5][6][7][8][9][10][11]

The compound is an activated derivative of 4-cyclopropyl-1,3-thiazole-2-carboxylic acid (CAS: 1083274-67-2). As an acid chloride, it is inherently reactive and moisture-sensitive.

Table 1: Physicochemical Specifications

| Property | Data / Description |

| Chemical Name | 4-Cyclopropyl-1,3-thiazole-2-carbonyl chloride |

| Molecular Formula | C₇H₆ClNOS |

| Molecular Weight | 187.65 g/mol |

| Parent Acid CAS | 1083274-67-2 (Acid precursor) |

| Functional Group | Acyl Chloride (-COCl) |

| Physical State | Solid or semi-solid (Predicted based on unsubstituted analog mp 47-52°C) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |

| Stability | Hydrolytically unstable; degrades to parent acid and HCl |

Structural Significance[7]

-

Thiazole Core: Acts as a bioisostere for pyridine or benzene rings, often improving water solubility and hydrogen bonding potential with target proteins.

-

2-Position Carbonyl: The attachment at the C2 position places the carbonyl adjacent to the ring nitrogen and sulfur, creating a unique electronic environment that influences the pKa of resulting amides.

-

4-Cyclopropyl Group: Provides rigid steric bulk. Unlike flexible propyl chains, the cyclopropyl group restricts conformation, potentially locking the molecule into a bioactive pose while resisting oxidative metabolism (CYP450).

Synthetic Architecture

The production of 4-cyclopropyl-thiazole-2-carbonyl chloride typically follows a convergent route starting from alpha-haloketones and thioamides (Hantzsch Thiazole Synthesis), followed by activation.

Synthesis Workflow

Figure 1: Convergent synthetic pathway from cyclopropyl methyl ketone to the target acid chloride.

Mechanistic Insight: Chlorination

The conversion of the carboxylic acid to the acid chloride is the critical final step. Thionyl chloride (

Key Causality: The use of a catalytic amount of DMF (Vilsmeier-Haack reagent formation) is often required for unreactive thiazole acids to accelerate the formation of the active chlorinating species.

Experimental Protocol

Objective: Synthesis of 4-cyclopropyl-1,3-thiazole-2-carbonyl chloride from its carboxylic acid precursor.

Safety Pre-requisites

-

Hazards: Reagent is corrosive and a lachrymator.

releases -

PPE: Fume hood (high flow), nitrile gloves (double gloved), chemical splash goggles.

-

Quench: Have saturated sodium bicarbonate (

) ready for neutralizing spills or traps.

Step-by-Step Methodology

-

Setup:

-

Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube or nitrogen inlet. -

Note: Glassware must be oven-dried. Moisture initiates immediate hydrolysis.

-

-

Reagent Addition:

-

Charge the RBF with 4-cyclopropyl-1,3-thiazole-2-carboxylic acid (1.0 equiv, e.g., 1.69 g, 10 mmol).

-

Add anhydrous Dichloromethane (DCM) or Toluene (10-15 mL). Toluene is preferred if higher reflux temperatures are needed to drive the reaction.

-

Add Thionyl Chloride (

) (2.0 - 5.0 equiv). Excess is used to drive the equilibrium and acts as a co-solvent. -

Catalyst: Add 1-2 drops of anhydrous Dimethylformamide (DMF) .

-

-

Reaction:

-

Heat the mixture to reflux (approx. 40°C for DCM, 80°C for Toluene/neat) for 2–4 hours.

-

Monitoring: Monitor gas evolution (

). Reaction is complete when gas evolution ceases and the solid acid dissolves completely.

-

-

Work-up (Isolation):

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotary Evaporator) to remove solvent and excess

. -

Azeotrope: To ensure complete removal of

, add dry toluene (10 mL) and re-evaporate. Repeat twice. This prevents acidic contamination in the next step.

-

-

Storage/Usage:

-

The resulting residue (yellow/brown oil or solid) is the crude acid chloride.

-

Do not purify by chromatography (silica degrades it). Use immediately for the coupling step (e.g., amide bond formation).

-

Medicinal Chemistry Applications

The 4-cyclopropyl-thiazole-2-carbonyl moiety is a privileged scaffold. Its utility stems from specific structure-activity relationship (SAR) features:

-

Conformational Restriction: The cyclopropyl group restricts the rotation of the substituent at the 4-position. In kinase inhibitors, this can lock the ligand into a bioactive conformation that fits hydrophobic pockets (e.g., the "gatekeeper" region) more effectively than a flexible propyl or isopropyl group.

-

Metabolic Stability: Cyclopropyl carbons are

-like in character and less prone to hydrogen abstraction by CYP450 enzymes compared to alkyl chains, prolonging the drug's half-life ( -

P2X7 Antagonism: Thiazole-carboxamides are well-documented antagonists of the P2X7 receptor, a target for inflammation and pain. The 2-carbonyl linkage is essential for hydrogen bonding with the receptor active site.

Pathway Visualization: Amide Coupling Logic

Figure 2: Logical flow of the amide coupling reaction, highlighting the role of the base scavenger.

References

-

Chemical Identification: "4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid."[3] ChemSrc. Accessed March 2026.

-

Synthetic Methodology: "Reaction of Carboxylic Acids with Thionyl Chloride." Master Organic Chemistry. Accessed March 2026.

-

Thiazole Properties: "Thiazole-2-carbonyl chloride Properties and Safety." Sigma-Aldrich.[4] Accessed March 2026.

-

Pharmacological Context: "Pharmaceutical applications of cyclopropyl containing scaffolds."[5] ResearchGate.[5] Accessed March 2026.

-

Reaction Mechanism: "The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid." Imperial College London. Accessed March 2026.

Sources

4-Cyclopropyl-thiazole-2-carbonyl chloride: Technical Guide

Executive Summary

4-Cyclopropyl-thiazole-2-carbonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. It combines two pharmacologically privileged scaffolds: the thiazole ring (known for bioisosterism with pyridine/benzene and metabolic stability) and the cyclopropyl group (which enhances potency, reduces lipophilicity, and restricts conformation).

Critical Note on CAS Identity : As a highly reactive acyl chloride, this specific molecule is rarely isolated or cataloged with a permanent CAS number in commercial databases. Instead, it is almost exclusively generated in situ from its stable parent carboxylic acid.

-

Parent Acid CAS : 1083274-67-2 (4-Cyclopropyl-1,3-thiazole-2-carboxylic acid)[1]

-

Precursor Ester CAS : 439692-05-4 (Ethyl 4-cyclopropylthiazole-2-carboxylate)[1][2][3][4][5]

This guide details the physicochemical profile, in situ generation protocols, and medicinal chemistry applications of this intermediate.

Chemical Identity & Physicochemical Profile[1][6][7][8][9][10][11]

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | 4-Cyclopropyl-1,3-thiazole-2-carbonyl chloride |

| Parent Acid CAS | 1083274-67-2 |

| Precursor Ester CAS | 439692-05-4 |

| Molecular Formula | C₈H₆ClNOS |

| Molecular Weight | 187.65 g/mol |

| SMILES | ClC(=O)c1nc(cs1)C2CC2 |

| Functional Groups | Thiazole (heterocycle), Cyclopropyl (carbocycle), Acyl Chloride (electrophile) |

Predicted Physical Properties (Acid Chloride)

-

Physical State : Yellow to light brown liquid or low-melting solid (if isolated).

-

Boiling Point : ~260°C (Predicted; likely decomposes).

-

Solubility : Soluble in DCM, THF, Toluene. Reacts violently with water/alcohols.

-

Stability : Moisture sensitive; hydrolyzes rapidly to the parent acid (CAS 1083274-67-2) and HCl.

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to the target chloride is via the Hantzsch Thiazole Synthesis , followed by hydrolysis and chlorination.

Figure 1: Synthetic pathway from raw materials to the reactive acid chloride intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of the Parent Acid (CAS 1083274-67-2)

-

Condensation : React cyclopropyl bromomethyl ketone with ethyl thiooxamate in ethanol at reflux for 4–6 hours.

-

Workup : Concentrate the solvent. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.

-

Hydrolysis : Treat the resulting ester (CAS 439692-05-4) with LiOH (2.0 equiv) in a THF/Water (3:1) mixture at room temperature for 12 hours.

-

Isolation : Acidify to pH 3 with 1N HCl. The precipitate is 4-cyclopropyl-thiazole-2-carboxylic acid .[1] Filter and dry.

Step 2: In Situ Generation of the Acid Chloride Note: Perform under inert atmosphere (N₂ or Ar).

-

Dissolution : Suspend 1.0 equiv of the parent acid in anhydrous Dichloromethane (DCM).

-

Activation : Add catalytic DMF (1-2 drops).

-

Chlorination : Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C.

-

Reaction : Allow to warm to room temperature and stir for 2 hours. Evolution of gas (CO, CO₂, HCl) indicates reaction progress.

-

Usage : Evaporate the solvent in vacuo to obtain the crude acid chloride as a residue, or use the solution directly for the next coupling step to avoid hydrolysis.

Reactivity & Applications in Medicinal Chemistry[7][8][12][13][14]

Why This Building Block?

-

Cyclopropyl Group : Acts as a "bio-isostere" for isopropyl or tert-butyl groups but with unique electronic properties. The "banana bonds" (high p-character) of the cyclopropane ring can participate in hyperconjugation, potentially improving the solubility and metabolic stability of the final drug molecule.

-

Thiazole Core : A common scaffold in FDA-approved drugs (e.g., Ritonavir, Dasatinib). It offers hydrogen bond acceptor sites (N) and potential S-interactions.

-

2-Position Substitution : The carbonyl chloride at the 2-position allows for the attachment of complex amines, creating thiazole-2-carboxamide derivatives, a motif seen in antiviral and anticancer research.

Key Reactions

-

Amide Coupling : Reacts with primary/secondary amines (in the presence of TEA/DIPEA) to form stable amides.

-

Friedel-Crafts Acylation : Can be used to attach the thiazole ring to electron-rich aromatic systems (using AlCl₃).

-

Weinreb Amide Formation : Reaction with N,O-dimethylhydroxylamine yields the Weinreb amide, a precursor for thiazole ketones.

Handling, Stability & Safety

Hazard Identification

-

GHS Classification : Skin Corr. 1B (Causes severe skin burns and eye damage).

-

Reactivity : Reacts violently with water to release HCl gas.

-

Storage : Store the parent acid (CAS 1083274-67-2) at 2-8°C. Generate the chloride fresh.

Best Practices

-

Moisture Control : All glassware must be flame-dried. Solvents must be anhydrous.

-

Quenching : Quench excess acid chloride with methanol (forms methyl ester) or saturated bicarbonate solution carefully.

-

PPE : Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

-

PubChem . 4-cyclopropyl-1,3-thiazole-2-carboxylic acid (Parent Acid). CID 46868844. Link

-

ChemicalBook . Ethyl 4-cyclopropylthiazole-2-carboxylate (Precursor Ester).[1] CAS 439692-05-4.[1][2][3][4][5][6][7] Link

-

GuideChem . 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid Properties and Safety. CAS 1083274-67-2.[1] Link

-

Journal of Medicinal Chemistry . Thiazole-based inhibitors and their structure-activity relationships. (General Reference for Thiazole Synthesis). Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Page loading... [guidechem.com]

- 4. Ethyl 4-Cyclopropyl-1,3-thiazole-2-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 5. ETHYL 4-CYCLOPROPYLTHIAZOLE-2-CARBOXYLATE | CymitQuimica [cymitquimica.com]

- 6. buyersguidechem.com [buyersguidechem.com]

- 7. CAS 439692-05-4 | 8H23-1-06 | MDL MFCD11656780 | Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate | SynQuest Laboratories [synquestlabs.com]

Technical Guide: Solubility & Solvent Compatibility of Thiazole-2-Carbonyl Chloride

This guide provides a technical analysis of the solubility, stability, and handling of thiazole-2-carbonyl chloride derivatives. Due to the high electrophilicity of the carbonyl chloride moiety attached to the electron-deficient thiazole ring, "solubility" cannot be decoupled from "chemical stability." This guide focuses on solvent compatibility for synthesis and processing.[1]

Part 1: Executive Technical Summary

Thiazole-2-carbonyl chloride (CAS: 30216-57-0) is a highly reactive electrophilic intermediate used primarily in the synthesis of biologically active thiazole derivatives (e.g., antiretrovirals like Ritonavir, fungicides).

Unlike stable organic solids, the "solubility" of this compound is a function of solvent compatibility .

-

True Solubility: It is soluble in most aprotic organic solvents (DCM, THF, Toluene).

-

Reactivity Limit: It reacts violently with protic solvents (water, alcohols) and forms reactive adducts with polar aprotic nucleophiles (DMF, DMSO).

-

Handling Rule: The compound should ideally be generated in situ or dissolved only in anhydrous, non-nucleophilic solvents immediately prior to use.

Part 2: Solvent Compatibility Matrix

The following classification categorizes solvents based on their thermodynamic stability with thiazole-2-carbonyl chloride.

Table 1: Solvent Selection Guide

| Solvent Class | Specific Solvents | Compatibility | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Chloroform | Excellent | Primary Choice. High solubility, chemical inertness, and easy removal (low BP). Ideal for amidation reactions. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good | Must be anhydrous (stabilized). Peroxides must be removed. THF coordinates with Li/Mg species if used in metallation steps. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Good | Excellent for reflux conditions. Lower polarity may require heating to fully dissolve the solid (mp 47–52°C). |

| Polar Aprotic (Nucleophilic) | DMF, DMAc, NMP | Conditional / Catalytic | WARNING: DMF reacts with acid chlorides to form Vilsmeier-Haack intermediates (iminium chlorides). Use only as a catalyst (1-2 drops) or reactant, never as a bulk solvent for storage. |

| Sulfoxides | DMSO | Prohibited | Reacts to form Pummerer-type intermediates or oxidizes the substrate. High risk of decomposition. |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Prohibited | Immediate solvolysis (hydrolysis/alcoholysis) releases HCl and destroys the reagent. |

| Nitrogen Bases | Pyridine, Triethylamine | Reactant | Forms acyl-ammonium or pyridinium salts. Soluble but highly activated; used as acid scavengers in situ, not for dissolution alone. |

Part 3: Mechanisms of Instability & Solubility

Understanding why certain solvents fail is critical for experimental design.

The Vilsmeier-Haack Side Reaction (DMF Incompatibility)

Researchers often mistakenly use DMF to dissolve acid chlorides due to its high solubility power. However, the thiazole-2-carbonyl chloride electrophile attacks the oxygen of the DMF amide, leading to the formation of a reactive iminium species (Vilsmeier reagent analog).

Consequence: Loss of titer, formation of dimethylamine impurities, and potential interference with subsequent nucleophilic attacks.

Hydrolytic Decomposition

The electron-withdrawing nature of the thiazole ring (specifically the nitrogen at position 3) makes the carbonyl carbon at position 2 exceptionally electrophilic compared to benzoyl chloride.

-

Mechanism: Rapid nucleophilic attack by water (even atmospheric moisture) leads to the carboxylic acid and HCl gas.

-

Prevention: All "Inert" solvents (DCM, THF) must be dried over molecular sieves (3Å or 4Å) or distilled.

Part 4: Visualization of Workflow

Figure 1: Solvent Decision Tree for Thiazole-2-Carbonyl Chloride

Caption: Decision logic for selecting the appropriate solvent based on the operational phase. Note the strict prohibition on storage in solution.

Part 5: Experimental Protocols

Protocol A: In-Situ Generation & Solubilization (Recommended)

For applications where the isolation of the unstable chloride is risky.

-

Suspension: Suspend 1.0 eq of Thiazole-2-carboxylic acid in anhydrous Toluene (5 mL/mmol) or DCM .

-

Activation: Add 1.2 eq of Thionyl Chloride (

) and 1 drop of DMF (Catalyst). -

Reflux: Heat to reflux (Toluene) or 40°C (DCM) for 2-3 hours until gas evolution (

, -

Evaporation (Optional): Remove excess

under reduced pressure. -

Re-dissolution: Immediately re-dissolve the residue in DCM or Anhydrous THF for the next step.

-

Why: This minimizes exposure to moisture and avoids the need to handle the corrosive solid.

-

Protocol B: Handling the Isolated Solid

If using commercial Thiazole-2-carbonyl chloride (Solid, mp 47-52°C).

-

Environment: Work inside a fume hood or glovebox.

-

Solvent Prep: Dry DCM over activated 4Å molecular sieves for 24 hours.

-

Dissolution: Add the solid to the solvent.

-

Observation: It should dissolve rapidly to form a clear, slightly yellow solution.

-

Troubleshooting: Cloudiness indicates hydrolysis (formation of insoluble carboxylic acid). Filter through a dried glass frit if necessary.

-

-

Usage: Cannulate the solution directly into the reaction vessel containing the amine/alcohol nucleophile and base (e.g.,

).

Part 6: References

-

Synthesis of Thiazole Derivatives (Review):

-

Title: An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.

-

Source: ScienceScholar (2022).

-

URL:[Link]

-

-

Acid Chloride Stability & Reactivity:

-

Title: A Comparative Guide to the Stability of Acyl Chlorides in Solution.

-

Source: BenchChem Technical Guides.

-

-

Solvent Effects in Amidation:

-

Title: Solvent-controlled amidation of acid chlorides at room temperature.

-

Source: Royal Society of Chemistry (RSC) Advances, 2023.

-

URL:[Link]

-

-

Vilsmeier-Haack Interference:

Sources

Safety Data Sheet (SDS) for 4-Cyclopropyl-thiazole-2-carbonyl chloride

Content Type: Technical Safety Guide & Handling Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers

Molecular Architecture & Reactivity Profile

Chemical Identity:

-

Systematic Name: 4-Cyclopropyl-1,3-thiazole-2-carbonyl chloride

-

Parent Acid CAS: (Reference for the stable precursor)

-

Functional Class: Heteroaromatic Acyl Chloride

-

Molecular Formula: C₇H₆ClNOS

The Dual-Hazard Mechanism

This compound is not merely "corrosive."[1][2][3] It represents a bifunctional hazard derived from its structural components: the high-energy acyl chloride bond and the basic thiazole ring.

-

Electrophilic Aggression (Acyl Chloride): The carbonyl carbon is highly electrophilic, susceptible to rapid nucleophilic attack by water (hydrolysis) or biological nucleophiles (proteins/DNA). This reaction is exothermic and generates hydrochloric acid (HCl) gas.

-

Ring Strain & Basicity (Cyclopropyl-Thiazole): While the cyclopropyl group is generally stable, the thiazole nitrogen can act as a weak base. In the presence of the generated HCl (from hydrolysis), the compound can form localized hydrochloride salts, potentially complicating cleanup or creating "sticky" corrosive residues.

Quantitative Physical Data (Predicted vs. Analog)

Note: Specific experimental data for this intermediate is rare. Values below are extrapolated from structural analogs (e.g., Thiazole-2-carbonyl chloride).

| Property | Value / Prediction | Operational Implication |

| Physical State | Liquid (likely) or Low-melting Solid | Handle as a liquid to prevent aerosolization of dusts. |

| Boiling Point | >200°C (Predicted) | Low volatility, but hydrolysis vapors (HCl) are highly volatile. |

| Flash Point | >100°C (Estimated) | Combustible but not highly flammable; water reactivity is the primary fire risk. |

| Density | ~1.3–1.4 g/cm³ | Heavier than water; sinks and reacts violently at the interface. |

| Water Solubility | Decomposes | Do not use aqueous extraction for purification. |

Critical Hazard Analysis (The "Why")

Hydrolysis Kinetics & Toxicity

The immediate danger lies in the compound's interaction with ambient moisture. Unlike simple alkyl chlorides, the electron-withdrawing nature of the thiazole ring accelerates hydrolysis.

Pathway:

-

Inhalation Risk: The HCl released is a severe respiratory irritant (H335). In a closed vial, pressure buildup can cause vessel rupture.

-

Tissue Damage: Upon contact with skin or eyes, the moisture in the tissue triggers hydrolysis. The damage is twofold: Thermal burns from the reaction heat and Chemical burns from the generated HCl and the organic acid.

Visualizing the Hazard Cascade

The following diagram illustrates the reaction pathways and resulting hazards upon environmental exposure.

Figure 1: The hydrolysis cascade showing the generation of thermal and chemical hazards.

Operational Control: The "Dry Chain" Protocol

To maintain scientific integrity and safety, this compound must be handled under a strict "Dry Chain" protocol.

Storage Hierarchy

-

Primary Containment: Teflon-lined screw cap vial, taped with Parafilm or electrical tape.

-

Secondary Containment: Desiccator or sealed jar containing active desiccant (e.g., Drierite or P₂O₅).

-

Temperature: Refrigerate (2–8°C). Reasoning: Cold temperatures slow the rate of hydrolysis from any trapped moisture.

Synthesis & Handling Workflow

Engineering Control: All transfers must occur in a Chemical Fume Hood or Glove Box .

Step-by-Step Protocol:

-

Equilibration: Allow the refrigerated container to warm to room temperature before opening.

-

Causality: Opening a cold bottle condenses atmospheric moisture onto the reagent, initiating degradation.

-

-

Inert Atmosphere: Blanket the open container with Nitrogen or Argon immediately.

-

Transfer: Use a glass syringe with a stainless steel needle or a positive-displacement pipette. Avoid plastic tips if possible (leaching risk), though high-quality polypropylene is generally acceptable for brief contact.

-

Reaction Setup: Dissolve immediately in anhydrous solvent (DCM, THF, or Toluene).

-

Tip: If the reagent is dark or fuming, it has likely degraded. Perform a mini-quench (drop into methanol) and check LCMS for the methyl ester vs. acid to verify purity.

-

Emergency Mitigation & Decontamination

Standard First Aid often fails to account for the specific kinetics of acid chlorides.

Skin Contact: The "Flush and Soap" Paradox

-

Immediate Action: Flush with massive amounts of water.[4][5][6]

-

The Paradox: Water reacts with the chloride to make acid. Why do we add it?

-

The Logic: The volume of water acts as a heat sink, dissipating the exothermic heat of reaction, while simultaneously diluting the HCl faster than it can be generated. Do not wipe (drives chemical deeper).

-

Follow-up: Wash with soap (alkaline) to neutralize residues.

Eye Contact[4][7]

-

Protocol: Rinse for 15 minutes minimum.

-

Contraindication: Do not use neutralization drops (e.g., bicarbonate) in the eye. The gas evolution (CO₂) can cause mechanical damage to the cornea.

Disposal & Deactivation: Chemical Quenching

NEVER pour neat acid chloride into a waste container. It creates a "time bomb" that can pressurize and explode.

The "Controlled Quench" Workflow

This self-validating protocol ensures total deactivation before disposal.

Figure 2: Step-by-step quenching protocol to convert reactive chloride into stable ester/salt.

Detailed Procedure:

-

Dilute: Dissolve the waste material in a non-reactive solvent (DCM) to <10% concentration.

-

Quench: Slowly add Methanol (creates the methyl ester + HCl). This is safer than water because the organic ester is often more soluble and less prone to precipitation than the acid.

-

Neutralize: Once fuming stops, slowly add saturated Sodium Bicarbonate. Caution: CO₂ evolution will be vigorous.

-

Discard: Dispose of the biphasic mixture in the halogenated organic waste stream.

References

-

Fisher Scientific. (2025). Safety Data Sheet: 1,3-Thiazole-2-carbonyl chloride. Retrieved from

-

ChemSrc. (2025).[3][4] 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid (CAS 1083274-67-2).[4][7] Retrieved from

-

Sigma-Aldrich. (2025).[8] Safety Data Sheet: 4-cyclopropyl-1,3-thiazole-2-carbaldehyde. Retrieved from

-

University of California, Merced. (2025). Standard Operating Procedure: Hydrochloric Acid Handling. Retrieved from

-

Yufeng. (2025).[3][4][9] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from

Sources

- 1. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 2. download.basf.com [download.basf.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. CAS#:1083274-67-2 | 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid | Chemsrc [chemsrc.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

The Transient Building Block: Sourcing and Handling 4-Cyclopropyl-thiazole-2-carbonyl Chloride

Topic: Commercial Sourcing and Generation of 4-Cyclopropyl-thiazole-2-carbonyl Chloride Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.

Executive Summary: The "Buy vs. Make" Paradox

In the high-throughput environment of modern drug discovery, the 4-cyclopropyl-thiazole-2-carbonyl moiety is a privileged scaffold, offering a unique combination of the thiazole's aromatic stability and the cyclopropyl group's metabolic robustness and specific steric vector.

However, researchers seeking to purchase 4-Cyclopropyl-thiazole-2-carbonyl chloride directly will encounter a critical supply chain reality: it is rarely available as a shelf-stable commodity. Due to the high hydrolytic instability of electron-deficient heteroaromatic acid chlorides, this specific building block degrades rapidly upon exposure to atmospheric moisture, releasing HCl and reverting to the parent acid.

Therefore, the "Commercial Supplier" for this building block is effectively the supplier of its stable precursor: 4-Cyclopropyl-thiazole-2-carboxylic acid (CAS 1083274-67-2) . This guide outlines the sourcing landscape for the precursor and provides a validated, field-proven protocol for generating the reactive chloride in situ for immediate use.

Commercial Sourcing Strategy

The Stable Precursor: 4-Cyclopropyl-thiazole-2-carboxylic acid

To integrate this moiety into your library, you must procure the carboxylic acid. The acid is a stable, off-white solid that can be stored at room temperature (though 2-8°C is recommended for long-term library management).

Key Compound Data:

-

Target Moiety: 4-Cyclopropyl-thiazole-2-carbonyl chloride[1]

-

Commercial Precursor: 4-Cyclopropyl-thiazole-2-carboxylic acid

-

CAS Number: 1083274-67-2

-

Molecular Weight: 169.20 g/mol

-

Molecular Formula: C₇H₇NO₂S

Validated Suppliers (Precursor)

The following suppliers have been verified to list the specific acid precursor or the ethyl ester (which can be hydrolyzed).

| Supplier | Catalog / SKU | Purity | Notes |

| Enamine | Search via CAS | ≥95% | Primary source for thiazole building blocks; often holds stock in Kyiv/US. |

| ChemScene | CS-0565891 | ≥98% | Reliable for gram-scale synthesis; typically ships from stock. |

| WuXi AppTec | Custom/Catalog | ≥98% | Best for kg-scale process chemistry orders. |

| Combi-Blocks | Check CAS | ≥95% | Often provides the ethyl ester (CAS 439692-05-4) which requires hydrolysis. |

Procurement Note: If the acid is out of stock, purchase the Ethyl ester (CAS 439692-05-4) . Hydrolysis is quantitative (LiOH/THF/H2O), whereas starting from the acid chloride is impossible due to degradation.

Technical Workflow: In-Situ Generation Protocol

Objective: Convert commercially sourced 4-cyclopropyl-thiazole-2-carboxylic acid to the reactive carbonyl chloride for immediate coupling.

The Chemistry

The conversion utilizes Oxalyl Chloride ((COCl)₂) with catalytic DMF .[2] Thionyl chloride (SOCl₂) is a viable alternative but often requires elevated temperatures which can degrade the cyclopropyl ring or cause tarring of the thiazole. The Oxalyl Chloride method proceeds at 0°C to Room Temperature (RT), preserving the scaffold.

Step-by-Step Protocol

Materials:

-

Precursor: 4-Cyclopropyl-thiazole-2-carboxylic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)[2]

-

Catalyst: DMF (anhydrous, 1-2 drops or 0.05 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)[2]

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask. Purge with Nitrogen or Argon.

-

Dissolution: Charge the flask with the carboxylic acid (e.g., 1.0 g) and anhydrous DCM (10 mL). The acid may be a suspension initially.

-

Activation: Add catalytic DMF (1-2 drops). Note: DMF acts as a Vilsmeier-Haack reagent, essential for catalyzing the reaction at low temps.

-

Chlorination: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride dropwise via syringe over 10 minutes.

-

Observation: Vigorous gas evolution (CO + CO₂) will occur. Ensure proper venting to a scrubber.

-

-

Reaction: Allow the mixture to warm to Room Temperature and stir for 2 hours. The suspension should clarify into a yellow/orange solution, indicating conversion to the acid chloride.

-

Work-up (Critical): Concentrate the solution in vacuo (rotary evaporator) at <30°C to remove excess oxalyl chloride and DCM.

-

Chase Step: Re-dissolve the residue in dry DCM (5 mL) and re-concentrate. This azeotropically removes residual HCl gas.

-

-

Utilization: Redissolve the crude acid chloride in the desired solvent (DCM, THF) and add immediately to your nucleophile (amine/alcohol) solution. Do not store.

Quality Control: The Methanol Quench System

Since the acid chloride cannot be isolated for standard analysis, use this self-validating QC method to confirm conversion before committing valuable amine reagents.

The "Mini-Workup" QC:

-

Take a 20 µL aliquot of the reaction mixture (Step 5 above).

-

Quench into a vial containing 500 µL Methanol (MeOH) .

-

Wait 5 minutes (forms the Methyl Ester).

-

Inject on LC-MS.

Interpretation:

-

Success: Major peak corresponds to Methyl 4-cyclopropyl-thiazole-2-carboxylate (MW: ~183.23).

-

Failure: Major peak corresponds to the starting Acid (MW: 169.20). Action: Add more Oxalyl Chloride and stir longer.

Visualizing the Workflow

The following diagram illustrates the decision logic and synthesis pathway for this building block.

Caption: Operational workflow for sourcing the stable precursor and generating the reactive 4-cyclopropyl-thiazole-2-carbonyl chloride intermediate.

Applications in Drug Design[3][4]

The 4-cyclopropyl-thiazole motif is not merely a linker; it is a bioactive pharmacophore.

-

Kinase Inhibition: The thiazole nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region binder), similar to the aminothiazole in Dasatinib.

-

Metabolic Stability: The cyclopropyl group at the 4-position blocks metabolic oxidation (CYP450) that would otherwise occur on a methyl or ethyl chain, while providing a rigid steric bulk that can fill hydrophobic pockets (e.g., gatekeeper residues).

-

Bioisosterism: This moiety serves as a bioisostere for 4-cyclopropyl-phenyl or 4-cyclopropyl-pyridine rings, often improving solubility due to the lower lipophilicity (LogP) of the thiazole ring compared to benzene.

References

-

Enamine Ltd. Building Blocks Catalog: Thiazole Carboxylic Acids. Retrieved from .[3][4]

-

ChemScene. Product Data: 4-Cyclopropyl-thiazole-2-carboxylic acid (CAS 1083274-67-2). Retrieved from .

-

Zhang, Y., et al. (2010). Patent US 2010/0196321 A1: Heterocyclic Compounds as HCV Inhibitors. (Describes the synthesis of Intermediate 14: 4-cyclopropyl-thiazole-2-carbonyl chloride). Retrieved from .

-

Organic Chemistry Tutor. Synthesis of Acid Chlorides via Thionyl and Oxalyl Chloride. Retrieved from .

-

BenchChem. Synthesis of Cyclopent-3-ene-1-carbonyl chloride (Analogous Protocol). Retrieved from .

Sources

Pharmacological Significance of Cyclopropyl-Thiazole Moieties in Drug Discovery

[1][2][3]

Executive Summary

The cyclopropyl-thiazole moiety represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to simultaneously optimize metabolic stability, lipophilicity, and target affinity.[1] This structural hybrid combines the conformational rigidity and "sigma-hole" properties of the cyclopropyl group with the bioisosteric versatility of the thiazole ring.

This technical guide analyzes the pharmacological rationale behind this scaffold, detailing its role in mitigating cytochrome P450 (CYP) metabolism, enhancing Ligand Lipophilicity Efficiency (LLE), and serving as a critical motif in clinical candidates like Ruzasvir (MK-8408) and various kinase inhibitors.[2][3][1]

Structural & Physicochemical Rationale[2][4]

The integration of a cyclopropyl group onto a thiazole ring is rarely a random choice; it is a strategic maneuver to address specific liabilities in lead compounds.

Metabolic Stability: The "Blocking" Effect

Alkyl substituents on heteroaromatic rings are prone to rapid oxidative metabolism by CYP450 enzymes, particularly at the benzylic/alpha-carbon position.

-

The Problem: An isopropyl or ethyl group attached to a thiazole is highly susceptible to

-hydroxylation, leading to dealkylation or ring opening.[1] -

The Solution: The cyclopropyl group lacks a standard activated

-proton. The C-H bonds in a cyclopropyl ring have higher

Lipophilicity and LLE Optimization

Drug developers often replace gem-dimethyl or isopropyl groups with cyclopropyl rings to modulate LogP.[2][1]

-

Isopropyl-Thiazole: Higher lipophilicity (LogP contribution

+1.53), potentially leading to poor solubility and higher clearance.[2][3][1] -

Cyclopropyl-Thiazole: Lower lipophilicity (LogP contribution

+1.[2][3][1]14) while maintaining similar steric bulk.[2][1] This reduction improves Ligand Lipophilicity Efficiency (LLE) , a key metric for predicting clinical success.[2][1]

Conformational Restriction

The cyclopropyl group acts as a rigid spacer. Unlike an ethyl chain which has free rotation, the cyclopropyl ring locks the vector of the attached substituents, reducing the entropic penalty upon binding to the protein active site.

Therapeutic Applications & Case Study

Case Study: Ruzasvir (MK-8408)

Ruzasvir , a pan-genotypic HCV NS5A inhibitor developed by Merck, exemplifies the utility of the cyclopropyl-thiazole moiety.[2][3][1]

-

Challenge: Early NS5A inhibitors faced resistance from specific viral genotypes (e.g., GT2b) and metabolic instability.[3][1]

-

Optimization: The introduction of a cyclopropyl-thiazole unit (specifically at the "Z-group" position of the scaffold) was pivotal.[1][4]

-

The thiazole provided essential

stacking interactions with the NS5A protein. -

The cyclopropyl group filled a specific hydrophobic pocket without incurring the metabolic penalty of a flexible alkyl chain.

-

Result: Enhanced potency against resistance-associated variants (RAVs) and an optimized pharmacokinetic profile.[2][3][1]

-

Kinase Inhibitors (Oncology)

In kinase drug discovery (e.g., VEGFR, BRAF inhibitors), the 2-aminothiazole scaffold is "privileged."[2][3][1] Attaching a cyclopropyl group at the 4-position of the thiazole is a common strategy to:

-

Direct the orientation of the amine into the ATP-binding hinge region.

-

Prevent metabolic oxidation of the alkyl tail often required for hydrophobic interactions in the back-pocket of the kinase.

Visualization: SAR Logic & Synthetic Pathways

SAR Logic of the Cyclopropyl-Thiazole Scaffold

The following diagram illustrates the functional roles of each component within the hybrid moiety.

Caption: Structure-Activity Relationship (SAR) dissection of the cyclopropyl-thiazole moiety, highlighting the specific pharmacological contributions of each structural element.

Synthetic Pathway: Hantzsch Cyclization

The most robust method to construct this moiety is the Hantzsch Thiazole Synthesis.

Caption: Step-wise synthesis of 4-cyclopropyl-2-aminothiazole derivatives via the classical Hantzsch reaction, utilizing alpha-bromination followed by condensation with thiourea.

Experimental Protocols

Protocol: Hantzsch Synthesis of 4-Cyclopropyl-2-aminothiazole

Objective: To synthesize the core scaffold for further elaboration into kinase or viral protease inhibitors.[2][1]

Reagents:

Step-by-Step Methodology:

-

Bromination: Dissolve cyclopropyl methyl ketone in methanol/DCM (1:1). Add bromine dropwise at 0°C. Stir for 2 hours at room temperature. Quench with 10%

, extract with DCM, and concentrate to yield -

Cyclization: Dissolve the crude

-bromo ketone in anhydrous ethanol. Add thiourea (1.2 eq).[2][3][1][5] -

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3).

-

Isolation: Cool the reaction mixture. The hydrobromide salt of the product may precipitate.[5] Filter the solid.[5]

-

Free Base Formation: Suspend the solid in water and adjust pH to ~9 using ammonium hydroxide. Filter the resulting precipitate (the free amine).

-

Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (0-5% MeOH in DCM).

Protocol: Microsomal Stability Assay

Objective: To validate the metabolic stability conferred by the cyclopropyl group compared to an isopropyl analog.

Assay Conditions:

| Parameter | Condition |

|---|---|

| Test System | Human/Rat Liver Microsomes (0.5 mg/mL protein) |

| Cofactor | NADPH Regenerating System (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH) |

| Substrate Conc. | 1 µM (to ensure first-order kinetics) |

| Time Points | 0, 5, 15, 30, 45, 60 min |

| Analysis | LC-MS/MS (monitor parent depletion) |[2][3][1]

Validation Criteria:

References

-

Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor. Journal of Medicinal Chemistry, 2016.[2][1][4] Link[2][3][1]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016. Link[2][3][1]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 2020.[1] Link

-

Thiazole Ring—A Biologically Active Scaffold. Molecules, 2022. Link

-

Hantzsch Synthesis of 2-Aminothiazoles: Application Notes. BenchChem Protocols. Link[2][3][1]

Boiling point and melting point of 4-Cyclopropyl-thiazole-2-carbonyl chloride

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Cyclopropyl-thiazole-2-carbonyl chloride

Introduction: Unveiling a Novel Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct pharmacophores and structural motifs is paramount to innovation. 4-Cyclopropyl-thiazole-2-carbonyl chloride emerges as a compound of significant interest, integrating three key structural features: the metabolically stable and conformationally rigid cyclopropyl group, the aromatic and versatile thiazole ring, and the highly reactive acyl chloride functional group.

The thiazole nucleus is a cornerstone in numerous pharmacologically active agents, exhibiting a wide array of biological activities.[1][2] Its presence in natural products like vitamin thiamine underscores its fundamental role in biological systems.[2] The cyclopropyl moiety is increasingly utilized in drug design as a bioisostere for larger groups, often enhancing metabolic stability, binding affinity, and membrane permeability.[3] The acyl chloride provides a reactive handle for a multitude of chemical transformations, making this molecule a potent intermediate for the synthesis of diverse compound libraries.

This guide provides a comprehensive framework for the determination and understanding of two fundamental physicochemical properties of 4-Cyclopropyl-thiazole-2-carbonyl chloride: its melting point and boiling point. As no public data for this specific molecule is currently available, we will proceed from a predictive standpoint based on analogous structures and detail the rigorous experimental protocols required for accurate determination.

Part 1: Predictive Analysis of Physicochemical Properties

Before embarking on experimental work, a predictive analysis based on structurally related compounds provides a crucial starting point. This allows for the anticipation of physical state, thermal stability, and appropriate experimental parameters.

-

Structural Analogues:

-

Thiazole-2-carbonyl chloride: This parent acyl chloride, lacking the cyclopropyl substituent, is a solid with a reported melting point of 47-52 °C. This suggests that our target compound may also be a solid at room temperature.

-

Cyclopropyl Carbonyl Chloride: This molecule contains the cyclopropyl and acyl chloride groups but lacks the thiazole ring. It is a liquid with a boiling point of 119 °C.[4] The high reactivity and potential for decomposition upon heating are noted.[4]

-

Substituted Thiazoles: Various substituted thiazoles exist as solids with a wide range of melting points (e.g., 139-154 °C for dicyclopropyl-thiazole derivatives), indicating that substitution patterns significantly influence crystal lattice packing and melting points.[3]

-

-

Predictive Reasoning: The introduction of the 4-cyclopropyl-thiazole moiety, a larger and more rigid structure than the simple thiazole ring, is expected to increase the melting point of 4-Cyclopropyl-thiazole-2-carbonyl chloride relative to Thiazole-2-carbonyl chloride due to enhanced intermolecular forces and more efficient crystal packing. The molecule's overall molecular weight and polarity suggest it is likely a low-melting solid.

The boiling point will be substantially higher than that of cyclopropyl carbonyl chloride due to the significant increase in molecular weight and polarity imparted by the thiazole ring. However, like most acyl chlorides, the compound is susceptible to hydrolysis and thermal decomposition. Therefore, distillation should be performed under high vacuum to lower the required temperature.

Predicted Properties Summary

| Property | Predicted Value/State | Rationale |

| Physical State at STP | Low-Melting Solid | Based on the melting point of the analogous Thiazole-2-carbonyl chloride. |

| Melting Point | > 52 °C | Expected increase due to the added mass and rigidity of the cyclopropyl-thiazole system compared to Thiazole-2-carbonyl chloride. |

| Boiling Point | > 119 °C (at atm. pressure) | Significant increase over Cyclopropyl Carbonyl Chloride due to higher molecular weight and polarity.[4] Likely requires vacuum distillation. |

Part 2: Experimental Determination Protocols

The following sections detail the authoritative methodologies for the precise determination of the melting and boiling points. The protocols are designed to be self-validating, incorporating checks for purity and stability.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: While a traditional capillary melting point apparatus provides a melting range, DSC offers superior accuracy and additional thermodynamic information, such as the enthalpy of fusion (ΔHfus). This makes it the preferred method for comprehensive characterization. The causality is clear: DSC measures heat flow, providing a direct, quantitative measure of the energy absorbed during the phase transition, which is more precise than visual observation.

Experimental Workflow Diagram:

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample is analytically pure and thoroughly dried under vacuum to remove any residual solvents which could depress the melting point.

-

Accurately weigh 1-3 mg of 4-Cyclopropyl-thiazole-2-carbonyl chloride into a tared aluminum DSC pan.

-

Hermetically seal the pan to prevent any interaction with the atmosphere, especially moisture, given the hydrolytic instability of the acyl chloride.

-

-

Instrument Calibration and Setup:

-

Perform a temperature and enthalpy calibration of the DSC instrument using a certified indium standard. This ensures the trustworthiness of the measured data.

-

Set the experimental temperature program:

-

Initial Temperature: 25.0 °C

-

Ramp: 10.0 °C/min to a final temperature approximately 30°C above the predicted melting point. A controlled ramp rate is critical for thermal equilibrium and accurate peak shape.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

-

-

Data Acquisition and Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Initiate the temperature program.

-

Upon completion, analyze the resulting thermogram. The melting point is reported as the onset temperature of the endothermic melting peak. The sharpness of the peak is an excellent indicator of sample purity. A broad peak suggests the presence of impurities.

-

Boiling Point Determination at Reduced Pressure

Rationale: Acyl chlorides are often thermally labile and can decompose at their atmospheric boiling points. Determining the boiling point under reduced pressure (vacuum distillation) is the standard, authoritative method to obtain this property for such compounds. By lowering the pressure, the temperature required for boiling is significantly reduced, minimizing the risk of decomposition and ensuring the measured temperature corresponds to the liquid-vapor phase transition, not a degradation event.

Experimental Workflow Diagram:

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Step-by-Step Protocol:

-

Apparatus Setup:

-

Assemble a short-path vacuum distillation apparatus. All glassware must be oven-dried to remove any traces of water.

-

Place a small magnetic stir bar and 1-2 g of the compound into the distillation flask. Stirring ensures smooth boiling.

-

Position a calibrated thermometer such that the top of the bulb is level with the bottom of the sidearm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Connect the apparatus to a high-vacuum pump protected by a cold trap. Crucially, a manometer must be included in the system to accurately measure the pressure.

-

-

Distillation Procedure:

-

Slowly and carefully evacuate the system to a stable, desired pressure (e.g., 1.0 mmHg).

-

Begin heating the distillation flask gently using a heating mantle.

-

Observe the temperature as the liquid begins to boil and a reflux ring of condensate rises towards the thermometer.

-

The boiling point is the temperature at which the thermometer reading stabilizes while there is consistent distillation (condensate dripping into the receiving flask). Record both this temperature and the precise pressure from the manometer.

-

-

Validation and Reporting:

-

It is best practice to confirm the identity and purity of the collected distillate (e.g., via ¹H NMR) to ensure no decomposition occurred.

-

The boiling point must be reported with its corresponding pressure, for example: 115-116 °C / 1.0 mmHg.

-

Conclusion

The rigorous determination of fundamental physicochemical properties like melting and boiling points is a critical first step in the characterization of any novel chemical entity. For 4-Cyclopropyl-thiazole-2-carbonyl chloride, while direct literature values are absent, a combination of predictive analysis based on structural analogues and meticulous experimental work provides a robust pathway to defining its physical characteristics. The protocols outlined herein, emphasizing precision, control of experimental variables, and validation, represent the authoritative approach for generating reliable and trustworthy data for researchers in drug development and chemical synthesis.

References

-

Chemsrc. 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid. [Link]

-

MDPI. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. [Link]

-

ResearchGate. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

-

ResearchGate. Physicochemical properties of the synthesized thiazole derivatives. [Link]

-

MDPI. Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

RSC Publishing. Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

PubMed. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. [Link]

-

ChemBK. Cyclopropyl Carbonyl Chloride. [Link]

-

Cheméo. Chemical Properties of cyclopentanecarbonyl chloride. [Link]

-

PubChem. Cyclopropanecarbonyl chloride. [Link]

-

Shree Sulphurics. Cyclopropanecarbonyl Chloride. [Link]

-

Wikipedia. Thiazole. [Link]

Sources

Literature review on 4-substituted thiazole-2-carbonyl chlorides

Content Type: Advanced Technical Reference Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

4-Substituted thiazole-2-carbonyl chlorides are critical, high-reactivity electrophiles used to introduce the thiazole pharmacophore into drug candidates. While the thiazole ring is ubiquitous in FDA-approved therapeutics (e.g., Cefditoren, Dasatinib), the 2-carbonyl chloride derivative presents unique synthetic challenges.

Unlike the robust 4- or 5-carbonyl isomers, the 2-carbonyl species is prone to spontaneous decarboxylation and rapid hydrolysis. This guide provides a validated, "self-checking" workflow to synthesize, handle, and utilize these unstable intermediates, ensuring high fidelity in amide/ester coupling reactions.

Chemical Architecture & Reactivity

The thiazole ring is an electron-deficient aromatic heterocycle. The 2-position, flanked by both the sulfur and nitrogen atoms, is the most electron-deficient site, making the attached carbonyl chloride highly reactive toward nucleophiles but also susceptible to instability.

Structural Logic

-

4-Substituent (R): Sterically modulates the 5-position and electronically influences the ring nitrogen. Electron-donating groups (EDGs) like methyl or phenyl at C4 stabilize the ring slightly but do not fully mitigate the lability of the C2-carbonyl bond.

-

2-Carbonyl Chloride: The high electrophilicity allows for rapid coupling with poor nucleophiles (e.g., anilines), but it also lowers the activation energy for decarboxylative decomposition, especially in the presence of moisture or excess heat.

Validated Synthetic Pathway

The most reliable route to 4-substituted thiazole-2-carbonyl chlorides is a three-step sequence starting from ethyl thiooxamate . This avoids the harsh oxidation conditions required if starting from 2-methylthiazoles.

Step 1: Hantzsch Cyclization

Reaction: Ethyl thiooxamate +

-

Rationale: Ethyl thiooxamate provides the pre-formed C2-carboxylate motif, eliminating the need for difficult C2-functionalization later.

-

Protocol:

-

Dissolve ethyl thiooxamate (1.0 eq) in Ethanol (anhydrous).

-

Add

-haloketone (e.g., chloroacetone for R=Me, phenacyl bromide for R=Ph) (1.05 eq). -

Reflux for 4–6 hours.

-

Self-Validation: Monitor via TLC. The disappearance of the thioamide spot and the appearance of a fluorescent product (often UV active) confirms cyclization.

-

Concentrate and recrystallize (usually from EtOH/Water) to obtain the ester.

-

Step 2: Mild Hydrolysis

Reaction: Ethyl ester

-

Critical Control Point: Thiazole-2-carboxylic acids are thermally unstable. Do not use harsh acidic hydrolysis or high-temperature reflux.

-

Protocol:

-

Suspend ester in THF/Water (1:1).

-

Add LiOH (1.2 eq) at 0°C .

-

Stir at room temperature until consumption is complete (LCMS check).

-

Carefully acidify to pH 3-4 with 1N HCl at 0°C.

-

Extract immediately with EtOAc or isolate precipitate by filtration if stable solid forms. Dry under high vacuum at room temperature (never heat).

-

Step 3: Chlorination (The "Soft" Approach)

Reaction: Acid

-

Reagent Choice: Avoid Thionyl Chloride (

) reflux. The thermal stress often triggers decarboxylation. Use Oxalyl Chloride with catalytic DMF. -

Protocol:

-

Suspend dry acid in anhydrous DCM (Dichloromethane) under Argon.

-

Add cat. DMF (1-2 drops).

-

Add Oxalyl Chloride (1.2 eq) dropwise at 0°C .

-

Allow to warm to Room Temp (RT) and stir for 2 hours.

-

Self-Validation: Aliquot 50

L into MeOH. Inject into LCMS. Quantitative conversion to the methyl ester confirms the acid chloride is formed. -

Evaporate solvent under reduced pressure (keep bath <30°C). Use immediately.

-

Visualization: Synthesis & Mechanism[1][2]

Caption: Validated synthetic route emphasizing the critical temperature control at the acid chloride formation step to prevent decarboxylation.

Experimental Data Summary

The following table summarizes expected yields and physical properties for common 4-substituted derivatives based on literature precedents.

| 4-Substituent (R) | Precursor ( | Step 1 Yield (Ester) | Step 2 Yield (Acid) | Step 3 Stability |

| Methyl (-CH3) | Chloroacetone | 75-85% | 80-90% | Moderate. Store < -20°C. |

| Phenyl (-Ph) | Phenacyl Bromide | 85-95% | 90-95% | Good. Solid often stable. |

| Chloromethyl | 1,3-Dichloroacetone | 60-70% | 70-80% | Low. Use immediately. |

| Ester (-COOEt) | Ethyl Bromopyruvate | 50-60% | Variable | Very Low. Decarboxylates easily.[1] |

The "Self-Validating" Handling Protocol

Due to the instability of these acid chlorides, trust must be established in situ.

-

The Methanol Quench Test: Before adding your valuable amine/nucleophile, take a 10

L aliquot of your acid chloride solution and quench it in 500-

Pass: LCMS shows a single peak corresponding to the methyl ester (M+31 vs Acid).

-

Fail: LCMS shows the carboxylic acid (hydrolysis occurred) or the decarboxylated thiazole (thermal decomposition).

-

-

The "One-Pot" Rule: Whenever possible, generate the acid chloride and react it in the same vessel. Do not isolate or store the acid chloride unless absolutely necessary.

-

Anhydrous Rigor: Use a nitrogen/argon balloon. Even trace moisture hydrolyzes the C2-COCl bond faster than typical benzoyl chlorides due to the electron-withdrawing nature of the thiazole.

References

-

Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles". Available at: [Link]

-

Decarboxylation Kinetics: Journal of the Chemical Society, Perkin Transactions 2. "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids". Available at: [Link]

-

Medicinal Chemistry Applications: National Institutes of Health (PMC). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs".[2][3] Available at: [Link]

Sources

Technical Whitepaper: Procurement, Quality Control, and Application of High-Purity 4-Cyclopropyl-thiazole-2-carbonyl chloride

Executive Summary & Mechanistic Utility

The incorporation of thiazole rings into pharmaceutical scaffolds is a highly effective strategy for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity. Specifically, the 4-cyclopropyl-thiazole moiety provides unique steric bulk that can lock molecular conformations while maintaining favorable pharmacokinetic properties.

While the parent compound, 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid (CAS: 1083274-67-2) [1], is widely available, direct amide coupling using standard reagents (e.g., HATU, EDC/HOBt) often yields suboptimal results. Causality: The electron-withdrawing nature of the thiazole ring destabilizes the active ester intermediate, making it highly susceptible to premature hydrolysis or side-reactions.

To bypass this kinetic bottleneck, drug development professionals increasingly rely on the pre-activated acyl chloride derivative: 4-Cyclopropyl-thiazole-2-carbonyl chloride (CAS: 1180496-28-9) [2]. This highly reactive electrophile enables rapid, quantitative acylation of sterically hindered or weakly nucleophilic amines, provided strict anhydrous conditions are maintained.

Market Analysis & Price Comparison

Procuring high-purity (>97%) acyl chlorides is critical. Trace hydrolysis products (the free acid) or residual thionyl chloride from the manufacturing process can poison downstream catalytic steps or skew reaction stoichiometry. Below is a comparative analysis of top-tier suppliers providing high-purity 4-Cyclopropyl-thiazole-2-carbonyl chloride[2][3].

| Supplier | CAS Number | Purity | 1g Price (USD) | 5g Price (USD) | Typical Lead Time |

| BLD Pharm | 1180496-28-9 | 98% | $65.00 | $210.00 | In Stock (Global/US) |

| Ambeed | 1180496-28-9 | 97% | $58.00 | $195.00 | 2-3 Days |

| AA Blocks | 1180496-28-9 | 97% | $72.00 | $240.00 | 1-2 Weeks |

| Hairui Chem | 1180496-28-9 | >98% | $45.00 | $160.00 | 3-4 Weeks |

*Note: Prices are approximate market rates intended for comparative procurement analysis and are subject to volume discounts and institutional agreements.

Quality Control: Self-Validating Verification Protocols

Acyl chlorides are notoriously hygroscopic. Relying solely on a vendor's Certificate of Analysis (CoA) is a critical failure point, as degradation can occur during transit. Before committing this reagent to a complex synthesis, the batch must be validated.

The Methanol Quench Test

This protocol acts as a self-validating system to quantify the exact ratio of active acyl chloride to degraded free acid.

-

Inert Transfer: Inside an argon-filled glovebox, dissolve exactly 5.0 mg of the received 4-Cyclopropyl-thiazole-2-carbonyl chloride in 1.0 mL of anhydrous Dichloromethane (DCM).

-

Derivatization: Add 100 µL of anhydrous Methanol (MeOH) and 10 µL of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.

-

Causality: The active acyl chloride will quantitatively convert to the methyl ester. Any pre-existing hydrolyzed material (the free acid) will remain unreacted because it cannot form an ester under these mild, unactivated conditions.

-

-

LC-MS Analysis: Inject the sample into an LC-MS.

-

Validation Metric: Calculate the AUC (Area Under the Curve) ratio of the methyl ester mass peak vs. the free acid mass peak. A ratio of >97:3 confirms the reagent is viable for high-yield synthesis.

Caption: Self-validating Quality Control workflow for moisture-sensitive acyl chlorides.

Experimental Workflow: High-Yield Amide Coupling

Once validated, the reagent can be deployed. The following protocol is optimized for coupling 4-Cyclopropyl-thiazole-2-carbonyl chloride with a generic primary or secondary amine.

Step-by-Step Methodology

-

Preparation of the Amine Solution: In an oven-dried flask purged with argon, dissolve 1.0 equivalent of the target amine in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add 2.5 equivalents of DIPEA.

-

Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby suppressing the formation of unwanted ketene intermediates or acylammonium side-products.

-

-

Electrophile Addition: Cool the solution to 0°C using an ice bath. Slowly add 1.1 equivalents of 4-Cyclopropyl-thiazole-2-carbonyl chloride dropwise as a solution in DCM.

-

Causality: Cooling to 0°C controls the highly exothermic nucleophilic attack, preventing the degradation of the tetrahedral intermediate and minimizing tar formation.

-

-

Self-Validating In-Process Monitoring: Allow the reaction to warm to room temperature over 2 hours. Remove a 5 µL aliquot, quench in 100 µL of MeOH, and analyze via TLC or LC-MS. The reaction is complete when the amine peak is consumed. If unreacted amine remains but the methyl ester of the thiazole appears, the acyl chloride was the limiting reagent (likely due to adventitious moisture), dictating the addition of another 0.2 equivalents of the acyl chloride.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the DIPEA-HCl salts. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Caption: Mechanistic pathway of the Schotten-Baumann-type amide coupling.

References

-

Chemsrc. "4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid (CAS: 1083274-67-2) Chemical Properties and Suppliers." Chemsrc Chemical Database.[Link]

Sources

Methodological & Application

General procedure for amide coupling using 4-Cyclopropyl-thiazole-2-carbonyl chloride

Executive Summary

This Application Note details the procedure for synthesizing amides utilizing 4-Cyclopropyl-thiazole-2-carbonyl chloride . This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in antiviral and metabolic disease candidates due to the unique lipophilicity and metabolic stability conferred by the cyclopropyl-thiazole moiety.

While acid chlorides are standard electrophiles, thiazole-2-carbonyl chlorides possess distinct electronic properties. The electron-deficient nature of the thiazole ring at the C2 position renders the carbonyl carbon highly electrophilic but also susceptible to rapid hydrolysis and, under forcing conditions, decarbonylation. This protocol prioritizes anhydrous integrity and temperature control to maximize yield and purity.

Chemical Profile & Mechanistic Insight

Reagent Characteristics

-

Compound: 4-Cyclopropyl-thiazole-2-carbonyl chloride

-

CAS: (Generic/Related: 30216-57-0 for unsubstituted)

-

Physical State: Typically a yellow/orange solid or oil (low melting point).

-

Reactivity: High. The C2 position is flanked by Nitrogen and Sulfur, creating a strong inductive pull (

effect), making the carbonyl carbon significantly more electrophilic than typical benzoyl chlorides.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination pathway.

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The chloride ion is expelled, reforming the carbonyl double bond.

-

Deprotonation: The base (DIPEA/TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the amine from existing as an unreactive ammonium salt.

Critical Risk - Hydrolysis:

Experimental Workflow Visualization

The following diagram outlines the logical flow of the coupling process, highlighting critical decision nodes.

Figure 1: Decision logic for amide coupling using sensitive heteroaromatic acid chlorides.

Detailed Protocol

Materials & Reagents

| Reagent | Equivalents | Role | Notes |

| Amine Substrate | 1.0 | Nucleophile | Ensure free base form if possible. |

| 4-Cyclopropyl-thiazole-2-carbonyl chloride | 1.1 – 1.2 | Electrophile | Store at -20°C. Warm to RT in desiccator before opening. |

| DIPEA (Hünig's Base) | 1.5 – 2.0 | Base | Scavenges HCl. Preferred over TEA for hindered amines. |

| Dichloromethane (DCM) | Solvent | [0.1 M] | Anhydrous (distilled or molecular sieves). |

| DMAP | 0.05 (Cat.) | Catalyst | Optional. Use only for extremely unreactive amines. |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar.

-

Cap with a rubber septum and flush with Nitrogen or Argon for 5 minutes.

-

Rationale: Thiazole acid chlorides hydrolyze rapidly. Atmospheric moisture is the primary cause of yield loss.

Step 2: Solvation of Amine

-

Add the Amine (1.0 equiv) to the flask.

-

Inject Anhydrous DCM via syringe to achieve a concentration of ~0.1 M to 0.2 M.

-

Add DIPEA (1.5 equiv) via syringe.

-

Cool the mixture to 0°C using an ice/water bath.

-

Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5 equiv to ensure full deprotonation.

Step 3: Addition of Acid Chloride

-

Dissolve 4-Cyclopropyl-thiazole-2-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM in a separate dry vial.

-

Add the acid chloride solution dropwise to the stirring amine solution at 0°C over 5–10 minutes.

-

Rationale: The reaction is exothermic.[] Dropwise addition prevents localized heating, which can lead to side reactions or decomposition of the sensitive thiazole ring.

Step 4: Reaction & Monitoring

-

Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to Room Temperature (RT).

-

Monitor by LCMS or TLC (typically 1–3 hours).

-

Target: Disappearance of amine.

-

Observation: If LCMS shows significant Hydrolyzed Acid (Mass = Amide - Amine + H2O), the reaction system was likely wet.

Step 5: Workup

-

Quench: Add saturated aqueous NaHCO₃ (Sodium Bicarbonate) to the reaction mixture. Stir vigorously for 10 minutes.

-

Extraction: Transfer to a separatory funnel. Extract with DCM (2x).

-

Wash:

-

Wash combined organics with 1M HCl (if product is not basic) to remove excess DIPEA/Amine.

-

Wash with Brine .

-

-

Dry: Dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate: Filter and evaporate solvent under reduced pressure.

Troubleshooting & Optimization

Scenario A: Low Yield / High Hydrolysis

-

Cause: Wet solvent or old reagent.

-

Solution: Use freshly distilled DCM or THF. If the acid chloride is old, reflux it in Thionyl Chloride (

) for 1 hour, remove excess

Scenario B: Unreactive Amine (Steric Hindrance)

-

Cause: Nucleophilic attack is too slow.

-

Solution: Add 10 mol% DMAP (4-Dimethylaminopyridine).

-

Warning: DMAP creates a highly reactive N-acylpyridinium intermediate. Ensure the temperature is kept at 0°C initially to prevent side reactions.

Scenario C: Product Instability

-

Cause: Acidic workup degrades the thiazole or cyclopropyl ring.

-

Solution: Skip the 1M HCl wash. Use a pH 5-6 phosphate buffer instead, or purify directly by Flash Chromatography (Silica gel) using a gradient of Hexanes/Ethyl Acetate.

References

-

Vertex Pharmaceuticals Inc. (2010). Heterocyclic Compounds Useful as Inhibitors of Ion Channels. US Patent 2010/0196321 A1.

- Citation for specific use of 4-cyclopropyl-thiazole-2-carbonyl chloride in synthesis.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Authoritative review on amide coupling mechanisms and reagent selection.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Standard reference for general protocols involving acid chlorides and bases.

-

Sigma-Aldrich. (n.d.). Thiazole-2-carbonyl chloride Product Information.

- Safety and handling data for the thiazole-2-carbonyl chloride class.

Sources

Precision Synthesis of Thiazole-Containing Carboxamides via Acid Chlorides

High-Fidelity Application Note & Protocol

Abstract

The thiazole carboxamide scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. However, the synthesis of these motifs via acid chlorides is often plagued by variable yields, bis-acylation, and regioselectivity issues (ring nitrogen vs. exocyclic amine). This Application Note provides a rigorous, field-proven protocol for the synthesis of thiazole-containing carboxamides. It details the mechanistic causality behind reagent selection, offers a self-validating workflow, and addresses the critical challenge of nucleophilicity in electron-deficient heteroaromatics.

Mechanistic Insight & Strategic Planning

2.1 The Nucleophilicity Paradox

Aminothiazoles are "ambident" nucleophiles. The exocyclic amine (

-

Primary Pathway (Desired): Attack by exocyclic

-

Secondary Pathway (Undesired): Attack by Ring

-

Tertiary Pathway (Over-reaction): Proton abstraction from the formed amide

Bis-acylation (Imide formation).

2.2 Reaction Dynamics Visualization

The following diagram illustrates the competitive pathways and the critical decision nodes in the synthesis.

Figure 1: Mechanistic pathways in aminothiazole acylation. Path A is favored by non-nucleophilic bases and controlled stoichiometry.

Critical Parameters & Reagent Selection

To ensure reproducibility, experimental conditions must be matched to the substrate's electronic properties.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DCM (Anhydrous) or THF | DCM dissolves most acid chlorides well. THF is preferred if the aminothiazole is polar. Avoid DMF if possible during workup, though it is excellent for solubility. |

| Base | Pyridine or DIPEA | Pyridine acts as both a solvent and a weak base/catalyst (via N-acylpyridinium intermediate). DIPEA is non-nucleophilic and prevents side reactions. |

| Catalyst | None (usually) or DMAP (0.1 eq) | Only use DMAP if the amine is extremely electron-deficient. DMAP increases reactivity but significantly raises the risk of bis-acylation. |

| Temperature | 0°C | Starting cold suppresses the kinetic energy available for the higher-activation-energy side reactions (like bis-acylation). |

| Stoichiometry | 1.0 : 1.1 (Amine : Acid Chloride) | Slight excess of acid chloride drives completion. Large excesses promote imide formation. |

Standard Operating Procedure (SOP)

Objective: Synthesis of

Phase 1: Preparation of Acid Chloride (In-Situ)

Note: If using commercial acid chloride, skip to Phase 2.

-

Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a stir bar and nitrogen inlet.

-

Dissolution: Suspend the Carboxylic Acid (1.0 mmol) in anhydrous DCM (5 mL).

-

Activation: Add Oxalyl Chloride (1.2 mmol, 105 µL) dropwise at 0°C.

-

Catalysis: Add DMF (1 drop, ~10 µL) via syringe. Caution: Gas evolution (

, -

Completion: Stir at Room Temperature (RT) for 2 hours until the solution is clear.

-

Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride. Do not purify.

Phase 2: Coupling Reaction (The "High-Fidelity" Step)

-

Amine Solution: In a separate dry flask, dissolve the 2-Aminothiazole derivative (1.0 mmol) in anhydrous THF (or DCM) (5 mL).

-

Base Addition: Add Pyridine (2.0 mmol) or Triethylamine (2.5 mmol).

-

Tip: For highly unreactive amines, use Pyridine as the solvent (2 mL).

-

-

Coupling: Dissolve the crude acid chloride (from Phase 1) in minimal DCM (2 mL). Add this solution dropwise to the Amine/Base solution at 0°C over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Monitoring: Check TLC (Mobile phase: 30-50% EtOAc in Hexanes). Look for the disappearance of the amine (often fluorescent/UV active).

-

Phase 3: Workup & Purification

-

Quench: Add saturated aqueous

(10 mL) to quench unreacted acid chloride. Stir for 15 mins. -

Extraction: Extract with EtOAc (

mL). -

Wash:

-

Wash organic layer with 0.5 M HCl (2 x 10 mL) to remove pyridine and unreacted aminothiazole. Crucial Step.

-

Wash with Brine (10 mL).[1]

-

-

Drying: Dry over anhydrous

, filter, and concentrate. -

Purification:

-

Method A (Preferred): Recrystallization from EtOH or EtOAc/Hexane.

-

Method B: Flash Column Chromatography (SiO2). Gradient: 0%

40% EtOAc in Hexanes.

-